

CZC-25146 Hydrochloride: A Technical Guide to its LRRK2 Inhibition Pathway

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Compound of Interest

Compound Name: CZC-25146 hydrochloride

Cat. No.: B1139147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein that has garnered significant attention in the field of neurodegenerative disease research. Mutations in the LRRK2 gene are the most common cause of both familial and sporadic Parkinson's disease (PD). These mutations, particularly the G2019S substitution in the kinase domain, lead to increased kinase activity, which is believed to contribute to neuronal toxicity and the progressive loss of dopaminergic neurons characteristic of PD.[1] Consequently, the development of potent and selective LRRK2 inhibitors is a primary therapeutic strategy.

CZC-25146 hydrochloride is a potent, selective, and cell-permeable small molecule inhibitor of LRRK2.[2][3] Developed through a chemoproteomics-based approach, it serves as a critical chemical probe for elucidating the downstream signaling pathways of LRRK2 and for validating LRRK2 inhibition as a viable treatment for Parkinson's disease.[4] This document provides an in-depth technical overview of CZC-25146, focusing on its mechanism of action, biochemical and cellular activity, and the experimental methodologies used for its characterization.

Quantitative Data Summary

The inhibitory activity and physicochemical properties of CZC-25146 have been quantified through various assays. The data is summarized in the tables below for clarity and comparison.



Table 1: In Vitro Potency and Efficacy of CZC-25146

Parameter	Target/Model	Value	Reference
IC50	Wild-Type LRRK2	4.76 nM	[4][5][6]
IC50	G2019S Mutant LRRK2	6.87 nM	[4][5][6]
EC50	Attenuation of G2019S LRRK2- mediated toxicity (rodent neurons)	~100 nM	[4][5]

| EC₅₀ | Attenuation of G2019S LRRK2-mediated neurite defects (human neurons) | 4 nM |[3] |

Table 2: Kinase Selectivity Profile of CZC-25146

Off-Target Kinase Inhibited	Potency	Reference
PLK4 (Polo-like kinase 4)	High	[2][3]
GAK (Cyclin G-associated kinase)	High	[2][3]
TNK1 (Tyrosine kinase non-receptor 1)	High	[2][3]
CAMKK2 (Calcium/calmodulin- dependent protein kinase kinase 2)	High	[2][3]
PIP4K2C (Phosphatidylinositol-5- phosphate 4-kinase type 2 gamma)	High	[2][3]

Note: In a broad panel of 184 different protein kinases, CZC-25146 demonstrated a highly selective profile, potently inhibiting only the five kinases listed above in addition to LRRK2.[4][7]



Table 3: In Vivo Pharmacokinetic Parameters of CZC-25146 in Mice

Route of Administration	Dose	Volume of Distribution (Vd)	Clearance (CL)	Reference
Intravenous (i.v.)	1 mg/kg	5.4 L/kg	2.3 L/hr/kg	[4][5]
Oral (p.o.)	5 mg/kg	N/A	N/A	[5]

Note: Despite favorable pharmacokinetic properties, CZC-25146 has been noted to have insufficient brain exposure for use in rodent models of Parkinson's disease, displaying only 4% blood-brain barrier penetration.[3][7]

Table 4: Physical and Chemical Properties of CZC-25146 Hydrochloride

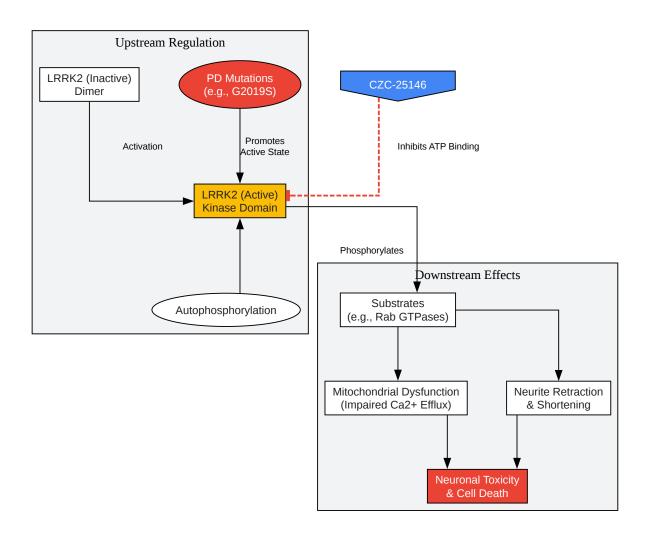
Property	Value	Reference
Molecular Formula	C22H25FN6O4S	[2]
Molecular Weight	488.54 g/mol	[2]
Solubility	Soluble to 100 mM in DMSO	[2]

| Purity | ≥98% |[2] |

Signaling Pathways and Experimental Workflows

Visual representations of the LRRK2 signaling cascade and relevant experimental procedures provide a clearer understanding of the inhibitor's role and evaluation.

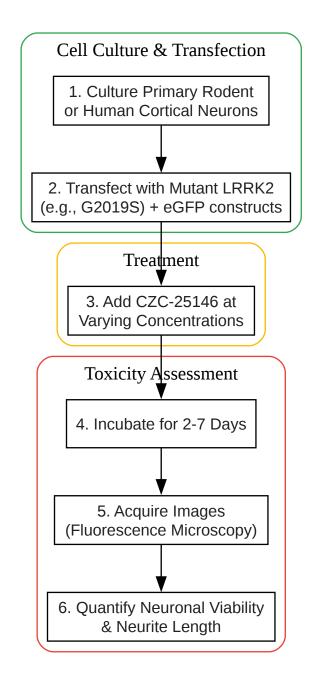




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Caption: LRRK2 signaling pathway and its inhibition by CZC-25146.





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Caption: Workflow for assessing the neuroprotective effects of CZC-25146.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize CZC-25146. These protocols are based on descriptions from cited literature.[4][5]



Protocol 1: LRRK2 Kinase Activity Assay (Time-Resolved FRET)

This assay quantitatively measures the kinase activity of LRRK2 and the inhibitory potency of compounds like CZC-25146.

- Objective: To determine the IC₅₀ values of CZC-25146 for wild-type and G2019S LRRK2.
- Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) format is
 used. LRRK2 phosphorylates a biotinylated peptide substrate. A Europium-labeled antiphospho-peptide antibody and a Streptavidin-allophycocyanin (APC) conjugate are added. If
 the substrate is phosphorylated, the antibody and streptavidin bind, bringing Europium and
 APC into proximity, generating a FRET signal.
- Methodology:
 - Reagents: Recombinant human wild-type or G2019S LRRK2, biotinylated peptide substrate, ATP, kinase assay buffer, Europium-labeled anti-phospho-substrate antibody, Streptavidin-APC, CZC-25146.
 - Procedure: a. Serially dilute CZC-25146 in DMSO to create a range of concentrations. b. In a 384-well assay plate, add the LRRK2 enzyme, the peptide substrate, and the test compound (CZC-25146) in kinase buffer. c. Initiate the kinase reaction by adding ATP to a final concentration approximating the K_m of LRRK2 for ATP (~100 μM).[4] d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction by adding EDTA. f. Add the detection reagents (Europium-labeled antibody and Streptavidin-APC). g. Incubate for 60 minutes to allow for binding. h. Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).
 - Data Analysis: The ratio of the two emission signals is calculated. IC₅₀ values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Mutant LRRK2-Induced Neuronal Toxicity Assay



This cell-based assay evaluates the ability of an inhibitor to protect neurons from toxicity induced by mutant LRRK2 expression.

- Objective: To determine the EC₅₀ of CZC-25146 for preventing mutant LRRK2-induced neuronal injury.
- Methodology:
 - Cell Culture: Plate primary cortical neuronal cultures from rat embryos (or use primary human cortical neurons) in multi-well plates.[4]
 - Transfection: At day in vitro (DIV) 14, co-transfect neurons with expression vectors for a
 mutant LRRK2 (e.g., G2019S or R1441C) and eGFP using a transfection reagent like
 Lipofectamine 2000.[4] The eGFP allows for visualization of transfected neurons and their
 morphology. A molar ratio of 15:1 (LRRK2:eGFP) is used.[4]
 - Treatment: Immediately following transfection, add CZC-25146 or a vehicle control
 (DMSO) to the culture medium at various concentrations (e.g., 0.01 μM to 5 μM).[4][5]
 - Incubation: Culture the neurons for an additional 2-7 days to allow for gene expression and development of toxicity.
 - Assessment of Toxicity: a. Acquire images of the eGFP-expressing neurons using fluorescence microscopy. b. Quantify cell injury, defined as the loss of viable neurons. A viable neuron is characterized as having at least one smooth neurite with a length twice that of the cell body.[4] c. For neurite morphology assays, trace the neurites of GFPpositive neurons and quantify parameters such as average neurite length and number of branch points.[4]
 - Data Analysis: Plot the percentage of neuronal protection or the average neurite length against the inhibitor concentration to calculate the EC₅₀ value.

Protocol 3: Kinase Selectivity Profiling (Chemoproteomics)

This method assesses the selectivity of an inhibitor across a wide range of kinases.



- Objective: To identify off-target kinases inhibited by CZC-25146.
- Principle: A competition-based affinity chromatography approach is used. A broad-spectrum kinase affinity matrix ("Kinobeads") is used to capture a large portion of the kinome from a cell lysate. The inhibitor is added to the lysate to compete with the beads for kinase binding.
 The amount of each kinase captured by the beads is then quantified by mass spectrometry.

Methodology:

- Lysate Preparation: Prepare cell extracts from relevant sources (e.g., mouse brain, HeLa cells, Jurkat/Ramos cells).[4]
- \circ Competition Binding: Incubate the cell lysate with varying concentrations of CZC-25146 (e.g., 10 nM to 2 μ M).[4]
- Kinase Capture: Add the Kinobeads matrix to the lysate and incubate to allow for binding of kinases not occupied by the free inhibitor.[4]
- Enrichment and Digestion: Wash the beads to remove non-specifically bound proteins.
 Elute the bound kinases and digest them into peptides using trypsin.
- LC-MS/MS Analysis: Analyze the resulting peptide mixture using quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Quantify the amount of each kinase pulled down at each inhibitor concentration relative to a vehicle control. Generate concentration-response curves to determine the IC₅₀ for each identified off-target kinase.[4]

Conclusion

CZC-25146 hydrochloride is a well-characterized LRRK2 inhibitor that demonstrates high potency against both wild-type and pathogenic G2019S mutant LRRK2.[5][6] Its efficacy in preventing mutant LRRK2-induced neurotoxicity in both rodent and human primary neurons in the low nanomolar range validates LRRK2 kinase activity as a key driver of pathology.[3][4] While its selectivity profile is excellent, its limited brain penetrance restricts its use in in vivo models of Parkinson's disease.[7] Nonetheless, CZC-25146 remains an invaluable tool for in vitro research, enabling precise molecular studies of LRRK2 signaling, its role in cellular



processes like mitochondrial function, and the continued validation of the LRRK2 inhibition strategy for neurodegenerative disorders.[4][8]

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